Z-Val-Asp-Val-Ala-Asp-AFC
Overview
Description
Z-Val-Asp-Val-Ala-Asp-AFC (Z-VDVAD-AFC) is a fluorogenic substrate for caspase-2 (ICH-1), a cysteine protease . It is synthetic in origin . The product number is 4027893 and the CAS number is 219138-08-6 .
Molecular Structure Analysis
The molecular formula of Z-Val-Asp-Val-Ala-Asp-AFC is C₃₉H₄₅F₃N₆O₁₃ . It contains a total of 106 atoms; 45 Hydrogen atoms, 39 Carbon atoms, 6 Nitrogen atoms, 13 Oxygen atoms, and 3 Fluorine atoms . The molecular weight is 862.81 .Physical And Chemical Properties Analysis
Z-Val-Asp-Val-Ala-Asp-AFC has a molecular weight of 862.81 and a molecular formula of C₃₉H₄₅F₃N₆O₁₃ . It is recommended to be stored at temperatures below -15°C or -20°C .Scientific Research Applications
Caspase-2 Substrate
“Z-Val-Asp-Val-Ala-Asp-AFC” is a fluorogenic substrate for caspase-2 . Caspase-2 is a cysteine protease with a poorly defined role in apoptosis .
Apoptosis Research
Caspase-2 is involved in the process of apoptosis, or programmed cell death . Therefore, “Z-Val-Asp-Val-Ala-Asp-AFC” can be used in research studying apoptosis .
Proteolysis Research
Caspase-2 is also involved in proteolysis, the breakdown of proteins into smaller polypeptides or amino acids . Thus, “Z-Val-Asp-Val-Ala-Asp-AFC” can be used in proteolysis research .
Enzyme Activity Measurement
Upon enzymatic cleavage by caspase-2, 7-amino-4-trifluoromethylcoumarin (AFC) is released and its fluorescence can be used to quantify caspase-2 activity .
Fluorescence Studies
The AFC released upon enzymatic cleavage displays excitation/emission maxima of 400/505 nm, respectively . This makes “Z-Val-Asp-Val-Ala-Asp-AFC” useful in fluorescence studies .
Stress-Induced Apoptosis Research
Recent work demonstrates that Caspase-2 resides in the mitochondria and is essential for stress-induced apoptosis . Therefore, “Z-Val-Asp-Val-Ala-Asp-AFC” can be used in research studying stress-induced apoptosis .
Mechanism of Action
Z-Val-Asp-Val-Ala-Asp-AFC is a fluorogenic substrate for caspase-2 (ICH-1), a cysteine protease . Caspase-2 is part of the ICH-1 sub-family and has a poorly defined role in apoptosis. It associates with several apoptotic proteins such as death effector filament-forming Ced-4-like apoptosis protein (DEFCAP), RIP-associated Ich-1/Ced-3-homologue protein with a death domain (RAIDD), and apoptosis repressor with caspase recruitment domain (ARC). Caspase-2 can be activated by the PIDDosome formed by the association of PIDD1 and CRADD .
properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45F3N6O13/c1-18(2)31(47-35(56)26(16-29(51)52)46-37(58)32(19(3)4)48-38(59)60-17-21-9-7-6-8-10-21)36(57)43-20(5)33(54)45-25(15-28(49)50)34(55)44-22-11-12-23-24(39(40,41)42)14-30(53)61-27(23)13-22/h6-14,18-20,25-26,31-32H,15-17H2,1-5H3,(H,43,57)(H,44,55)(H,45,54)(H,46,58)(H,47,56)(H,48,59)(H,49,50)(H,51,52)/t20-,25-,26-,31-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZXTAPKQMDZKT-UXAYAQJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45F3N6O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Val-Asp-Val-Ala-Asp-AFC |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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